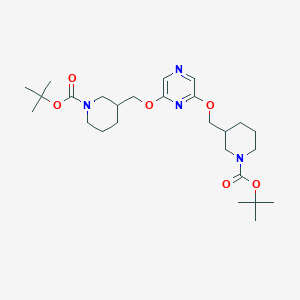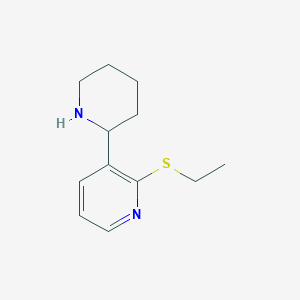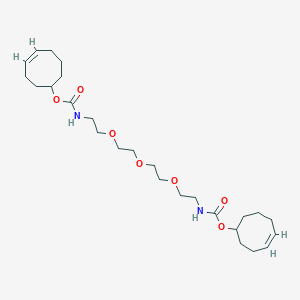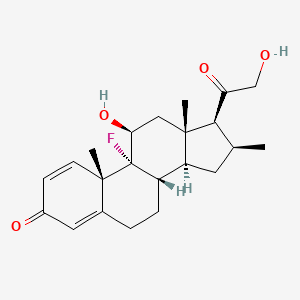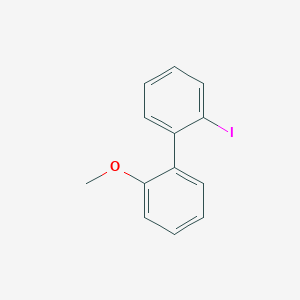
1,1'-Biphenyl, 2-iodo-2'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-iodo-2’-methoxy- is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by an iodine atom and another by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-iodo-2’-methoxy- can be synthesized through several methods. One common approach involves the iodination of 2’-methoxybiphenyl using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2-iodo-2’-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2-iodo-2’-methoxy- undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of catalysts.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various halogenated biphenyls.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Coupling Products: Extended biphenyl structures with additional functional groups.
Scientific Research Applications
1,1’-Biphenyl, 2-iodo-2’-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-iodo-2’-methoxy- depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The iodine and methoxy groups play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-Iodobiphenyl: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybiphenyl: Lacks the iodine atom, affecting its ability to participate in coupling reactions.
2-Bromo-2’-methoxybiphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 1,1’-Biphenyl, 2-iodo-2’-methoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties. This combination allows it to participate in a wider range of reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H11IO |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
1-iodo-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11IO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3 |
InChI Key |
FIUYWQJUCSXGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
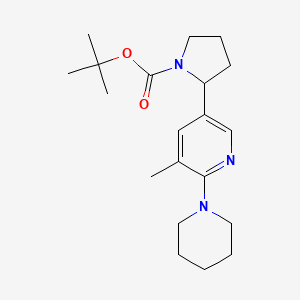
![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)
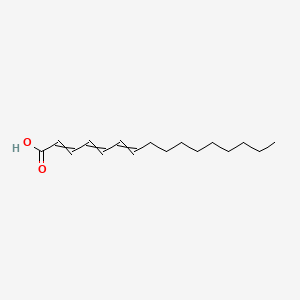
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
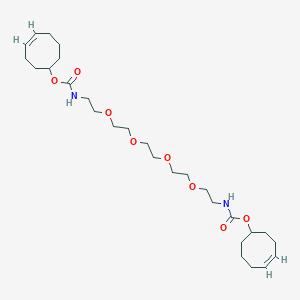
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
